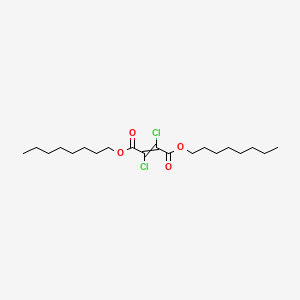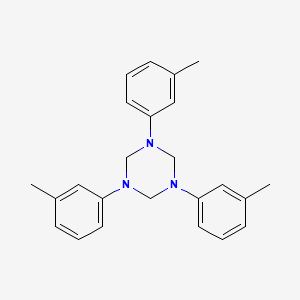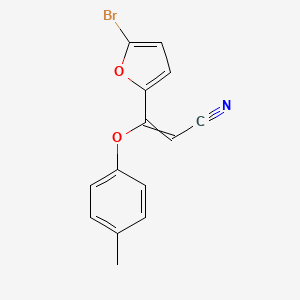![molecular formula C10H12O B14333208 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one CAS No. 110087-13-3](/img/structure/B14333208.png)
5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one: is a bicyclic compound with a unique structure that includes a seven-membered ring fused with a three-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the double bonds in the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
Chemistry: 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive nature.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
作用機序
The mechanism of action of 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one involves its interaction with molecular targets through its reactive double bonds and bicyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, altering their function. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
類似化合物との比較
Bicyclo[3.2.0]hept-2-en-6-one: This compound has a similar bicyclic structure but lacks the propan-2-yl group.
Bicyclo[3.2.0]hepta-2,6-diene: Another similar compound with a bicyclic structure but different functional groups.
Uniqueness: 5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one is unique due to the presence of the propan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
110087-13-3 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC名 |
5-propan-2-ylbicyclo[3.2.0]hepta-3,6-dien-2-one |
InChI |
InChI=1S/C10H12O/c1-7(2)10-5-3-8(10)9(11)4-6-10/h3-8H,1-2H3 |
InChIキー |
GQFPZOAZYBXKFA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C12C=CC1C(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)


![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)


![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)

![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

